molecular formula C13H11ClFNO3S B5881681 3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5881681
M. Wt: 315.75 g/mol
InChI Key: ADJLVTSOFRERFA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro, fluoro, and methoxy groups in its structure suggests potential unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide typically involves the sulfonation of a suitable aromatic amine. One common method includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-fluoroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted product.

Scientific Research Applications

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological research: Used as a probe to study enzyme interactions and protein binding.

    Industrial applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide
  • 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of chloro, fluoro, and methoxy groups provides a distinct electronic environment that can enhance its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S/c1-19-13-7-6-9(8-10(13)14)20(17,18)16-12-5-3-2-4-11(12)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJLVTSOFRERFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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